molecular formula C22H16ClN3O3S B2765486 7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-42-0

7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2765486
CAS No.: 886165-42-0
M. Wt: 437.9
InChI Key: ZXMKSKDTIIHNIY-UHFFFAOYSA-N
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Description

7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H16ClN3O3S and its molecular weight is 437.9. The purity is usually 95%.
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Scientific Research Applications

Amnesia-Reversal Activity of Cyclic Imides

Research into cyclic imides, such as dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, has explored their potential in reversing electroconvulsive shock-induced amnesia in mice. These studies have investigated the effects of ring size, the introduction of heteroatoms, and alkyl substituents on biological activity. The findings suggest that certain structural modifications can enhance biological efficacy, potentially informing the design of compounds for cognitive impairment treatment (Butler et al., 1987).

Charge-Separated Modified Nucleobases

Investigations into charge-separated modified nucleobases have provided insights into π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils. Such research highlights the importance of intramolecular interactions and could suggest roles for structurally complex compounds in modifying nucleobase properties or interactions (Schmidt et al., 1999).

Redox-Denitration Reactions of Aromatic Nitro Compounds

The study of redox-denitration reactions of aromatic nitro compounds has demonstrated the potential for structural transformation and functional group manipulation in organic synthesis. This research may inform the development of synthetic routes for compounds with intricate structures, including the compound (Rees & Tsoi, 2000).

Cycloadditions to Pyrrolo[1,2-c]thiazoles

Research on the cycloaddition reactions of pyrrolo[1,2-c]thiazoles can inform synthetic strategies for creating structurally related compounds. Understanding the reactivity of such heterocycles could be relevant for the synthesis and functionalization of the specified compound (Sutcliffe et al., 2000).

Properties

IUPAC Name

7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c1-10-7-16-14(8-15(10)23)19(27)17-18(13-5-4-6-24-9-13)26(21(28)20(17)29-16)22-25-11(2)12(3)30-22/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKSKDTIIHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)C5=NC(=C(S5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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